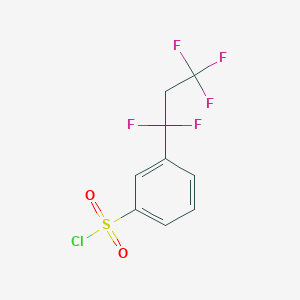

3-(1,1,3,3,3-Pentafluoropropyl)benzene-1-sulfonyl chloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

科学的研究の応用

Friedel-Crafts Sulfonylation

Friedel-Crafts sulfonylation reactions are pivotal in synthesizing diaryl sulfones, demonstrating the utility of sulfonyl chlorides in creating sulfone derivatives. This process, facilitated by 1-butyl-3-methylimidazolium chloroaluminate ionic liquids, shows enhanced reactivity and almost quantitative yields under ambient conditions. The role of Lewis acidity in these reactions suggests potential applications in fine chemical synthesis, where selectivity and yield are paramount (Nara, Harjani, & Salunkhe, 2001).

Microwave-Assisted Sulfonylation

Microwave irradiation has been applied to the solvent-free sulfonylation of benzene and its derivatives, employing iron(III) chloride as a catalyst. This method presents a rapid and efficient approach to sulfonylation, indicating the suitability of sulfonyl chloride derivatives in green chemistry and sustainable process development (Marquié et al., 2001).

Synthesis of Functional Polymers

Poly(arylene ether)s with pendent sulfonyl groups have been synthesized, showcasing the application of sulfonyl chloride derivatives in modifying polymers for specific functionalities. These polymers, through further reactions, can acquire unique properties, making them valuable in materials science, especially for advanced applications like membranes or electronic materials (Tatli, Selhorst, & Fossum, 2013).

Sultone Formation

The formation of sultones from alkenols using trifluoromethylsulfonyl chloride highlights an innovative application in synthesizing fluorinated compounds. This process, catalyzed by copper photoredox catalysts, underlines the role of sulfonyl chloride derivatives in fluorine chemistry, offering potential pathways for creating electrolyte additives or drug synthesis intermediates (Rawner et al., 2016).

Catalysis and Polymerization

Magnesium complexes incorporated by sulfonate phenoxide ligands have shown efficacy as catalysts for the ring-opening polymerization of ε-caprolactone and trimethylene carbonate. This application reveals the potential of sulfonyl chloride derivatives in catalysis and polymer chemistry, where they can contribute to developing new polymeric materials with specific properties (Chen et al., 2010).

特性

IUPAC Name |

3-(1,1,3,3,3-pentafluoropropyl)benzenesulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClF5O2S/c10-18(16,17)7-3-1-2-6(4-7)8(11,12)5-9(13,14)15/h1-4H,5H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGYBEHOFCJHCSW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)S(=O)(=O)Cl)C(CC(F)(F)F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClF5O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.65 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(1,1,3,3,3-Pentafluoropropyl)benzenesulfonyl chloride | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(4-amino-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-(2-ethoxyphenyl)acetamide](/img/structure/B2857325.png)

![Tricyclo[2.2.1.02,6]heptane-3-sulfonyl chloride](/img/structure/B2857327.png)

![N-[3-(propan-2-yloxy)propyl]-N'-[4-(propan-2-yl)phenyl]ethanediamide](/img/structure/B2857331.png)

![1-N-[3-(diethylamino)propyl]-4-piperidin-1-ylsulfonylbenzene-1,2-diamine](/img/structure/B2857332.png)

![N-cyclohexyl-3-{5-[({[2-(3,4-dimethoxyphenyl)ethyl]carbamoyl}methyl)sulfanyl]-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl}propanamide](/img/structure/B2857334.png)

![(5E)-5-[(6-Bromo-1,3-benzodioxol-5-YL)methylene]-2-mercapto-1,3-thiazol-4(5H)-one](/img/structure/B2857339.png)

![(3E)-1-acetyl-3-[(4-methoxyphenyl)methylidene]piperazine-2,5-dione](/img/structure/B2857340.png)

![4,7,7-trimethyl-3-oxo-N-[2-(1-piperidinyl)ethyl]bicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B2857343.png)